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Compound of Interest

Compound Name: Methyl 5-bromo-2-iodobenzoate

Cat. No.: B065285

Introduction

Methyl 5-bromo-2-iodobenzoate (CAS No. 181765-86-6) is a highly versatile synthetic
building block crucial in the development of complex pharmaceutical intermediates. Its utility
lies in the differential reactivity of its two halogen substituents—iodine and bromine—within a
single molecule. This unique structural feature allows for programmed, sequential cross-
coupling reactions, providing a strategic and efficient pathway to elaborate molecular
architectures commonly found in modern therapeutics.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.
Consequently, in palladium-catalyzed cross-coupling reactions, the C-I bond undergoes
oxidative addition under milder conditions.[1][2] This reactivity difference enables chemists to
selectively functionalize the iodine-bearing position while leaving the bromine atom intact for
subsequent transformations under more forcing conditions. This stepwise approach is
instrumental in minimizing the formation of byproducts and maximizing yields in multi-step

syntheses.[2]

Key Properties of Methyl 5-bromo-2-iodobenzoate

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b065285?utm_src=pdf-interest
https://www.benchchem.com/product/b065285?utm_src=pdf-body
https://www.benchchem.com/pdf/Reactivity_Face_Off_Iodo_vs_Bromo_Substituted_Benzonitriles_in_Cross_Coupling_Reactions.pdf
https://www.nbinno.com/article/other-organic-chemicals/mastering-selective-cross-coupling-methyl-5-bromo-2-iodobenzoate-organic-synthesis-jp
https://www.nbinno.com/article/other-organic-chemicals/mastering-selective-cross-coupling-methyl-5-bromo-2-iodobenzoate-organic-synthesis-jp
https://www.benchchem.com/product/b065285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value Reference
CAS Number 181765-86-6
Molecular Formula CsHeBrlO2
Molecular Weight 340.94 g/mol
Appearance Wh'ite to light orange
solid/crystal
Melting Point 45-49 °C
Purity >95.0% (GC) [3]

Core Application: Selective Sequential Cross-
Coupling Reactions

The primary application of Methyl 5-bromo-2-iodobenzoate is in sequential palladium-
catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and
Buchwald-Hartwig amination.[1][2][4][5][6][7]1[8] The process allows for the controlled
introduction of different functional groups at the C2 and C5 positions of the benzoate ring.

The general workflow involves an initial, milder reaction at the more reactive C-1 bond, followed
by a second, typically more forcing, reaction at the C-Br bond.

Step 2: Coupling at C-Br
(e.g., Heck, Buchwald-Hartwig)
- Harsher Conditions
- Different Catalyst/Ligand

Step 1: Selective Coupling at C-|
(e.g., Suzuki, Sonogashira)
- Milder Conditions
- Pd(0) Catalyst

Final Product:
5-(R2)-2-(R1)-benzoate

Intermediate:
5-bromo-2-(R1)-benzoate

Methyl 5-bromo-2-iodobenzoate

Click to download full resolution via product page

Sequential cross-coupling strategy using Methyl 5-bromo-2-iodobenzoate.

Application Example 1: Synthesis of an Intermediate
for Trametinib
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Trametinib is a MEK inhibitor used in the treatment of various cancers.[9] While the direct
synthesis of Trametinib from Methyl 5-bromo-2-iodobenzoate is not explicitly detailed in the
provided results, the synthesis of key intermediates for Trametinib often involves building a
substituted aniline core.[10] Methyl 5-bromo-2-iodobenzoate is an ideal starting material for
constructing such a scaffold through sequential coupling. A plausible synthetic route would
involve an initial Sonogashira coupling at the iodide position, followed by a Buchwald-Hartwig
amination at the bromide position.

Hypothetical Reaction Scheme:
e Sonogashira Coupling: Reaction of Methyl 5-bromo-2-iodobenzoate with a terminal alkyne.

e Buchwald-Hartwig Amination: Subsequent reaction of the brominated intermediate with an
amine.

Experimental Protocol: General Sonogashira Coupling

This protocol is a representative procedure based on standard Sonogashira reaction
conditions.[1][4][11]

o Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add
Methyl 5-bromo-2-iodobenzoate (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPhs)2Cl
(0.02 mmol, 2 mol%), and Cul (0.04 mmol, 4 mol%).

» Solvent and Base Addition: Add degassed solvent (e.g., 5 mL of THF or DMF) and a
degassed amine base (e.qg., triethylamine or diisopropylamine, 2.0 mmol).

e Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the
reaction progress by TLC or GC-MS. The C-I bond's higher reactivity ensures selective
coupling at this position.[4]

e Work-up: Upon completion, remove the solvent under reduced pressure. Partition the
residue between ethyl acetate and water.

 Purification: Wash the organic layer with brine, dry over anhydrous Na=S0Oa4, and
concentrate. Purify the crude product by column chromatography on silica gel to yield the
methyl 5-bromo-2-(alkynyl)benzoate intermediate.
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Quantitative Data for Representative Cross-Coupling Reactions

The following table summarizes typical conditions and outcomes for selective couplings,
illustrating the differential reactivity.

Reaction Halogen Catalyst / Typical
] . Base Temp. (°C) ]
Type Site Ligand Yield
) Pd(PPhs)2Cl2
Sonogashira C-l EtsN 25-40 >90%
/ Cul

Suzuki-

_ C-l Pd(PPhs)a K2COs 60-80 85-95%
Miyaura
Buchwald- Pdz(dba)s /

_ C-Br KsPOa4 90-110 70-85%

Hartwig XPhos
Heck C-Br Pd(OAc)2 EtsN 100-120 65-80%

Application Example 2: Synthesis of an Intermediate
for Veliparib

Veliparib is a PARP inhibitor used in cancer therapy.[12] The core of Veliparib contains a
benzimidazole structure. The synthesis can involve the creation of a substituted diamino-
benzene precursor, which can be achieved starting from Methyl 5-bromo-2-iodobenzoate. A
potential strategy involves a Suzuki coupling at the iodide position followed by a Buchwald-
Hartwig amination at the bromide position to install a protected amine, leading to a key
intermediate for benzimidazole ring formation.
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1. Arylboronic Acid
[Methyl 5-bromo-2-iodobenzoate] 2. Pd(PPhs)a, K2COs
3. Toluene/H20, 80°C

Suzuki Coupling

(at C-I position)

1. Amine (R-NH2)
2. Pdz(dba)s, XPhos

( Intermediate: ]
Methyl 5-bromo-2-arylbenzoate 3. KsPOa, Toluene, 100°C

Buchwald-Hartwig Amination
(at C-Br position)

Veliparib Precursor:
Methyl 5-amino-2-arylbenzoate derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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